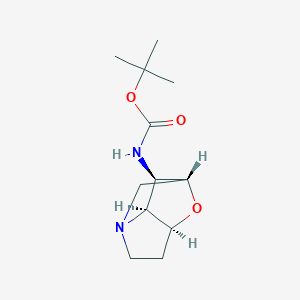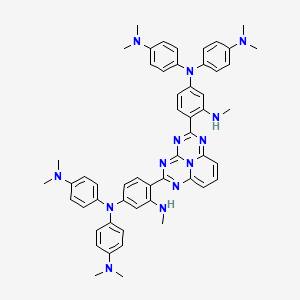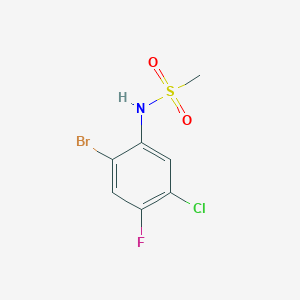
Tenofovir Dimer Triethylammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir Dimer Triethylammonium Salt is a compound that belongs to the family of tenofovir-based antiviral agents. It is a dimer of tenofovir, which is a reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . The molecular formula of this compound is C30H56N12O7P2, and it has a molecular weight of 758.79 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Dimer Triethylammonium Salt involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The key transformation in the synthesis is a convergent one-step procedure that improves the yield and eliminates the need for problematic reagents like magnesium tert-butoxide . The reaction conditions typically involve the use of solvents such as methanol and water, and the process is carried out under ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, and it involves rigorous quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Tenofovir Dimer Triethylammonium Salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have enhanced antiviral activity and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Tenofovir Dimer Triethylammonium Salt has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology and medicine, it is used in the development of antiviral therapies for HIV and hepatitis B infections . The compound is also used in the study of molecularly imprinted polymers for drug delivery systems .
Mecanismo De Acción
The mechanism of action of Tenofovir Dimer Triethylammonium Salt involves its conversion to tenofovir diphosphate, which acts as an obligate chain terminator against HIV reverse transcriptase and hepatitis B virus DNA polymerase . The compound targets the viral enzymes and inhibits their activity, thereby preventing the replication of the virus .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Tenofovir Dimer Triethylammonium Salt include tenofovir disoproxil fumarate and tenofovir alafenamide . These compounds are also used as antiviral agents and have similar mechanisms of action.
Uniqueness: What sets this compound apart from other similar compounds is its dimeric structure, which enhances its antiviral activity and stability . Additionally, the triethylammonium salt form improves its solubility and bioavailability, making it a more effective therapeutic agent .
Propiedades
Fórmula molecular |
C30H56N12O7P2 |
|---|---|
Peso molecular |
758.8 g/mol |
Nombre IUPAC |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C18H26N10O7P2.2C6H15N/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28;2*1-4-7(5-2)6-3/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24);2*4-6H2,1-3H3/t11-,12-;;/m1../s1 |
Clave InChI |
QXLYCPMYFACIIL-MBORUXJMSA-N |
SMILES isomérico |
CCN(CC)CC.CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O |
SMILES canónico |
CCN(CC)CC.CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)


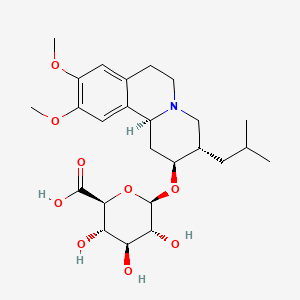
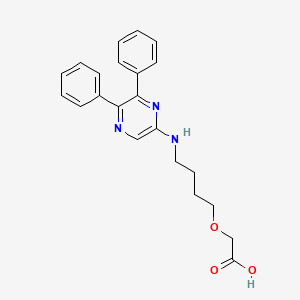
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
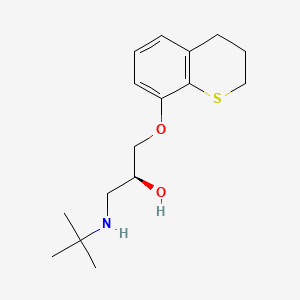

![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
